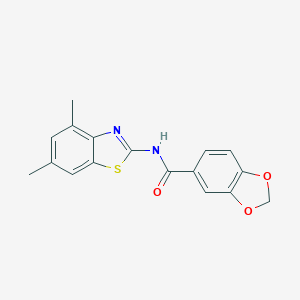![molecular formula C21H26BrN3O2 B251382 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251382.png)
3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide, also known as BEPB, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool in the study of neurological disorders such as Parkinson's disease and schizophrenia.
Mécanisme D'action
The mechanism of action of 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide reduces the release of dopamine in these pathways, which is thought to be responsible for its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including the reduction of dopamine release in the mesolimbic and mesocortical pathways of the brain. It has also been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. In addition, 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has been shown to have antipsychotic effects in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide in lab experiments is its potency and selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in neurological disorders. However, one of the limitations of using 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research involving 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide. One area of interest is the potential use of 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide as a therapeutic agent in neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of more potent and selective D3 receptor antagonists based on the structure of 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide. Finally, further research is needed to better understand the mechanisms underlying the therapeutic effects of 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide in neurological disorders.
Méthodes De Synthèse
The synthesis of 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide involves several steps, starting with the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to yield the corresponding acid chloride. This is then reacted with 4-(4-ethylpiperazin-1-yl)aniline to give the desired product. The final step involves the bromination of the ethoxy group using N-bromosuccinimide. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia. It is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. 3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia.
Propriétés
Formule moléculaire |
C21H26BrN3O2 |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
3-bromo-4-ethoxy-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H26BrN3O2/c1-3-24-11-13-25(14-12-24)18-8-6-17(7-9-18)23-21(26)16-5-10-20(27-4-2)19(22)15-16/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,26) |
Clé InChI |
AKUDJIKQLONINT-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)Br |
SMILES canonique |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251299.png)
![4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B251300.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251301.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251303.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251306.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251307.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)

![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
